molecular formula C12H15N3S B13696628 5-(4-Butylphenyl)-1,3,4-thiadiazol-2-amine

5-(4-Butylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13696628
M. Wt: 233.33 g/mol
InChI Key: JULKOZSSKLOLPH-UHFFFAOYSA-N
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Description

5-(4-Butylphenyl)-1,3,4-thiadiazol-2-amine (CAS 114751-75-6) is a high-purity chemical compound supplied for research and development purposes. This specialized organic molecule features a 1,3,4-thiadiazole core, a nitrogen-sulfur containing heterocycle known for its diverse biological activities, which serves as a valuable scaffold in medicinal chemistry and drug discovery research . The molecular formula of the compound is C12H15N3S, and it has a molecular weight of 233.33 g/mol . As a member of the 1,3,4-thiadiazole family, this compound is of significant interest in the development of novel pharmacologically active substances. Researchers exploring anti-infective, anticancer, or anti-inflammatory agents may find this compound particularly useful due to the established profile of this heterocyclic class. Proper storage conditions are recommended to maintain the integrity of the compound. While specific hazard information is not fully classified for this material, safe laboratory practices should always be followed, including the use of appropriate personal protective equipment (PPE). This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

5-(4-butylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3S/c1-2-3-4-9-5-7-10(8-6-9)11-14-15-12(13)16-11/h5-8H,2-4H2,1H3,(H2,13,15)

InChI Key

JULKOZSSKLOLPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NN=C(S2)N

Origin of Product

United States

Biological Activity Spectrum of 5 4 Butylphenyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Antimicrobial Efficacy

The 1,3,4-thiadiazole (B1197879) nucleus is a cornerstone in the development of new antimicrobial agents. Derivatives of 5-(4-butylphenyl)-1,3,4-thiadiazol-2-amine have been the subject of numerous studies to evaluate their efficacy against a wide spectrum of pathogenic microorganisms.

Antibacterial Activity (Gram-positive and Gram-negative)

Analogs of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the phenyl ring and the amino group of the thiadiazole core has been a key strategy in enhancing antibacterial potency.

One study synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines and tested their activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Compounds with fluoro and chloro substitutions on the phenyl ring showed good inhibitory effects, particularly against the Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 µg/mL. nih.govneliti.com Another study highlighted that compounds bearing a 4-chlorophenyl group exhibited significant activity. rasayanjournal.co.in

The following table summarizes the antibacterial activity of selected 1,3,4-thiadiazole analogs:

Compound/AnalogGram-positive BacteriaGram-negative BacteriaReference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineGood inhibitory effect on S. aureus and B. subtilis (MIC: 20-28 µg/mL)Moderate activity nih.govneliti.com
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineSignificant activityModerate activity rasayanjournal.co.in
Imidazo[2,1-b] cbijournal.comkthmcollege.ac.intandfonline.comthiadiazole derivativesModerate to good activityModerate to good activity kayseri.edu.tr

Antifungal Activity

The antifungal potential of 1,3,4-thiadiazole derivatives has been extensively investigated. Research has shown that certain structural modifications can lead to potent antifungal agents. For instance, derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine bearing oxygenated substituents on the phenyl ring displayed significant activity against Aspergillus niger and Candida albicans, with MIC values between 32 and 42 µg/mL. nih.govneliti.com

Another study on 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols revealed that these compounds exhibit a broad spectrum of antifungal activity. nih.gov Specifically, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was identified as a potent agent against various Candida species, including azole-resistant isolates, and molds, with MIC values ranging from 8 to 96 μg/ml. nih.gov

The antifungal activity of selected analogs is presented below:

Compound/AnalogFungal StrainsMIC (µg/mL)Reference
5-(phenyl with oxygenated substituents)-1,3,4-thiadiazol-2-amineA. niger, C. albicans32-42 nih.govneliti.com
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolVarious Candida species and molds8-96 nih.gov
5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivativesEight Candida species5-10 (for the most active compounds) nih.gov

Antitubercular Potential

Tuberculosis remains a significant global health threat, and the search for new antitubercular drugs is a priority. The 1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel agents against Mycobacterium tuberculosis. cbijournal.comresearchgate.net Various derivatives have shown considerable in vitro activity against the H37Rv strain of M. tuberculosis. cbijournal.comresearchgate.net

For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. tandfonline.com Another study on N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives found that some compounds exhibited a significant MIC value of 3.12 µg/mL. connectjournals.com

Key findings on the antitubercular activity are summarized in the following table:

Compound/AnalogStrainActivityReference
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleM. tuberculosis H37Rv69% inhibition at 6.25 µg/mL tandfonline.com
N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamidesM. tuberculosis H37RvMIC of 3.12 µg/mL for active compounds connectjournals.com
Imidazo-1,3,4-thiadiazole derivativesM. tuberculosis H37RvMIC of 3.14 µg/mL for the most active compound cbijournal.com
3-heteroarylthioquinoline derivatives of 1,3,4-thiadiazoleM. tuberculosis H37RvMIC of 3.2–3.5 μg/ml for active compounds cbijournal.com

Antiviral Activity

The antiviral properties of 1,3,4-thiadiazole derivatives have also been a subject of interest. Studies have explored their efficacy against a range of viruses. For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives were synthesized and tested for their anti-tobacco mosaic virus (TMV) activity, with some compounds showing notable inhibition. nih.govresearchgate.net

Another area of investigation has been the activity of 1,3,4-thiadiazole derivatives against human immunodeficiency virus (HIV). Some studies have reported moderate to low in vitro activity against HIV-1 and HIV-2. nih.gov The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl on the N-aryl group, was found to enhance antiviral potency. nih.gov

Anticancer and Antineoplastic Investigations

The 1,3,4-thiadiazole ring is a privileged scaffold in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects against various cancer cell lines.

In vitro Cytotoxic and Antiproliferative Effects on various Cancer Cell Lines

A substantial body of research has documented the in vitro anticancer activity of this compound analogs. These compounds have been evaluated against a diverse panel of human cancer cell lines, often demonstrating significant inhibitory effects.

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds showed a wide range of anticancer activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, with IC50 values ranging from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.com Another study on novel 1,3,4-thiadiazole derivatives reported that a compound bearing a substituted benzenesulfonamide (B165840) scaffold exhibited remarkable potency against MCF-7, HepG2, colon cancer (HCT116), and lung cancer (A549) cells. ekb.egekb.eg

The cytotoxic activity of various 1,3,4-thiadiazole derivatives against different cancer cell lines is detailed in the table below:

Compound/AnalogCancer Cell LineIC50 ValueReference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesMCF-7 (Breast)2.34–91.00 µg/mL mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesHepG2 (Liver)3.13–44.87 µg/mL mdpi.com
1,3,4-thiadiazole with p-tolyl sulfonamide moietyMCF-7 (Breast)Potent activity ekb.egekb.eg
1,3,4-thiadiazole with p-tolyl sulfonamide moietyHepG2 (Liver)Potent activity ekb.egekb.eg
1,3,4-thiadiazole with p-tolyl sulfonamide moietyHCT116 (Colon)Potent activity ekb.egekb.eg
1,3,4-thiadiazole with p-tolyl sulfonamide moietyA549 (Lung)Potent activity ekb.egekb.eg
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µM mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4 µM mdpi.com
Honokiol derivatives with 1,3,4-thiadiazole scaffoldA549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, and HepG2Interesting anticancer properties nih.gov
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivativesPC-3 (Prostate)64.46 µM (for 3-fluorophenyl substituent) nih.gov
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivativesHT-29 (Colon)33.67 µM (for 3-fluorophenyl substituent) nih.gov

In vivo Tumor Growth Inhibition Studies (e.g., Ehrlich ascites carcinoma)

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable in vivo antitumor activity against Ehrlich ascites carcinoma (EAC), a commonly used tumor model in preclinical cancer research. scialert.netnih.govderpharmachemica.comasianpubs.orgderpharmachemica.comimpactfactor.orgnih.govrsc.org Studies on various 5-substituted-1,3,4-thiadiazol-2-amine analogs have shown significant inhibition of tumor progression in EAC-bearing mice. scialert.netderpharmachemica.com The antitumor efficacy is typically assessed by monitoring key parameters such as tumor volume, viable and non-viable tumor cell counts, and the mean survival time of the treated animals. derpharmachemica.comderpharmachemica.com

In one study, derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine (B98803) were synthesized and evaluated for their effects on EAC in vivo. derpharmachemica.comderpharmachemica.com The results indicated that some of these compounds exhibited significant tumor growth inhibition. derpharmachemica.com For instance, certain analogs led to a substantial reduction in tumor volume and the number of viable tumor cells, which compared favorably with the standard anticancer drug 5-fluorouracil. derpharmachemica.com The increase in the lifespan of the tumor-bearing mice treated with these compounds further underscored their potential as anticancer agents. scialert.net Another study highlighted that specific 1,3,4-thiadiazole derivatives could increase the life span of tumored mice by 34% and 40% compared to the untreated group. scialert.net

The antitumor activity of these compounds is often associated with their ability to interfere with tumor cell proliferation and induce cell death. derpharmachemica.com The lipophilic nature of the substituents on the thiadiazole ring can play a crucial role in their cytotoxic activity. While specific in vivo data for this compound in the EAC model is not extensively detailed in the reviewed literature, the consistent antitumor effects observed with structurally similar analogs strongly suggest its potential in this regard.

Table 1: In vivo Antitumor Activity of Selected 1,3,4-Thiadiazole Analogs against Ehrlich Ascites Carcinoma

CompoundKey Structural FeatureObserved Antitumor EffectsReference
5-benzyl-1,3,4-thiadiazol-2-amine derivativesBenzyl (B1604629) group at position 5Significant tumor growth inhibition, reduction in tumor volume and viable cell count derpharmachemica.com
Substituted 1,3,4-thiadiazolesVaried substitutionsIncreased lifespan of tumor-bearing mice by up to 40% scialert.net
4-phenyl-5-(4-X-cinnamoyl)-1,3,4-thiadiazolium-2-phenylamine chloridesCinnamoyl group at position 5Significant inhibition of ascitic tumor growth nih.gov

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of 1,3,4-thiadiazole derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle in cancer cells. mdpi.commdpi.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering this pathway. Research has shown that compounds containing the 1,3,4-thiadiazole core can induce apoptosis through various mechanisms. mdpi.com

Studies on different cancer cell lines have revealed that these compounds can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway. Furthermore, the activation of caspases, which are the executioners of apoptosis, has been observed following treatment with 1,3,4-thiadiazole analogs. mdpi.com

In addition to inducing apoptosis, these compounds can also modulate the cell cycle, leading to cell cycle arrest at different phases. mdpi.com This prevents the cancer cells from proliferating and dividing. The ability of 1,3,4-thiadiazole derivatives to interfere with DNA synthesis is a likely contributor to their cytostatic effects. mdpi.com The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a building block of nucleic acids, may allow these compounds to interfere with DNA replication processes. mdpi.comnih.gov

Table 2: Effects of 1,3,4-Thiadiazole Analogs on Apoptosis and Cell Cycle

Compound/AnalogCell LineEffect on ApoptosisEffect on Cell CycleReference
2,5-disubstituted 1,3,4-thiadiazolesBreast cancer cells (MCF-7, MDA-MB-231)Activation of Caspase 3 and 8, activation of BAX proteinsInhibition of DNA biosynthesis mdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo, MCF-7Modulation of apoptosisModulation of cell cycle dynamics mdpi.com

Anti-inflammatory and Analgesic Properties

The 1,3,4-thiadiazole scaffold is a key component in a variety of compounds that exhibit significant anti-inflammatory and analgesic activities. thaiscience.infoammanu.edu.joijpsr.commdpi.comresearchgate.netnih.govresearchgate.netejbps.com The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade. researchgate.net

Numerous studies have reported the synthesis of novel 1,3,4-thiadiazole derivatives and their subsequent evaluation for anti-inflammatory and analgesic potential in vivo. thaiscience.infoammanu.edu.jo For example, a series of Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and tested for their pharmacological activities. thaiscience.info Among the tested compounds, some showed a superior anti-inflammatory and analgesic profile with a reduced incidence of gastric ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info

The analgesic properties of these compounds have been demonstrated in various animal models of pain. thaiscience.infoijpsr.com The mechanism of action for both the anti-inflammatory and analgesic effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. ammanu.edu.joresearchgate.net

Enzyme Inhibition Studies

Cyclooxygenase (COX) Inhibition

Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. ammanu.edu.joresearchgate.netnih.govnih.govresearchgate.net The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. researchgate.net The larger active site of COX-2 compared to COX-1 provides a basis for the design of selective inhibitors. researchgate.net

Molecular modeling and docking studies have been employed to understand the interaction of 1,3,4-thiadiazole derivatives with the active site of COX-2. ammanu.edu.jo These studies have shown that the thiadiazole ring and its substituents can form crucial interactions with the amino acid residues in the enzyme's binding pocket. For instance, phenyl substitutions on the 1,3,4-thiadiazole ring have been observed to enhance binding affinity for the COX-2 receptor. researchgate.net Further substitutions on the phenyl ring, such as with hydroxyl groups, can lead to a remarkable increase in binding affinity. researchgate.net

Table 3: COX Inhibition by 1,3,4-Thiadiazole Analogs

Compound/AnalogTarget EnzymeKey FindingsReference
5-alkyl/aryl 2-amino 1,3,4-thiadiazole derivativesCOX-2Phenyl substitution enhances binding affinity; hydroxyl group substitution further increases affinity. researchgate.net
Thiadiazole-thiazolidinone hybridsCOX-2Some compounds showed potent and selective COX-2 inhibition. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govmdpi.comdovepress.comresearchgate.netmdpi.com Consequently, VEGFR-2 has emerged as an important target for the development of novel anticancer therapies. A number of 1,3,4-thiadiazole-based derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors. nih.govresearchgate.net

Several studies have reported thiadiazole derivatives with potent VEGFR-2 inhibitory activity. nih.govresearchgate.net For instance, certain compounds have demonstrated IC50 values in the nanomolar range, outperforming the reference drug sorafenib (B1663141) in some cases. nih.gov The inhibition of VEGFR-2 by these compounds leads to a reduction in the proliferation and migration of cancer cells and can induce apoptosis. nih.gov Mechanistic studies have shown that these compounds can cause cell cycle arrest and increase the expression of pro-apoptotic proteins. nih.gov

Abl Protein Kinase Inhibition

The Abelson (Abl) protein kinase is a non-receptor tyrosine kinase that plays a critical role in cell proliferation and differentiation. mdpi.comnih.govjapsonline.comjapsonline.com The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myelogenous leukemia (CML). mdpi.comjapsonline.com Therefore, inhibitors of Abl kinase are effective therapeutic agents for CML.

Several series of 1,3,4-thiadiazole derivatives have been discovered as potent inhibitors of Abl tyrosine kinase. mdpi.comnih.gov For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.com Molecular modeling simulations have provided insights into the binding modes of these inhibitors with the Abl kinase domain, highlighting the importance of the thiadiazole core and its substituents for potent inhibitory activity. mdpi.comnih.gov

Bloom Helicase Inhibition

Bloom helicase (BLM), a member of the RecQ family of DNA helicases, plays a crucial role in maintaining genomic stability through its function in DNA repair pathways. nih.gov Mutations in the BLM gene can lead to Bloom syndrome, a rare autosomal recessive disorder characterized by a predisposition to cancer. nih.gov Consequently, inhibitors of BLM helicase are being investigated as potential anticancer agents that could sensitize cancer cells to DNA damaging therapies. researchgate.net

While research on this compound itself as a Bloom helicase inhibitor is not extensively documented, studies on structurally similar analogs, particularly 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, have identified potent inhibitors. nih.govresearchgate.net One such notable inhibitor is ML216, which demonstrates potent inhibition of the DNA unwinding activity of BLM. nih.gov Medicinal chemistry efforts have led to the development of analogs with improved properties. For instance, compound 33 , a derivative of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, has shown enhanced selectivity for BLM over other related helicases. nih.govresearchgate.net These inhibitors are believed to act by interfering with the interaction between BLM and single-stranded DNA (ssDNA). researchgate.net

CompoundDescriptionPotencySelectivity
ML216 A 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativePotent inhibition of BLM DNA unwinding activity (1-3 μM) nih.govExhibits selective antiproliferative activity in BLM-positive cells nih.gov
Compound 33 An analog of ML216Potent BLM inhibition nih.govGreater selectivity for BLM over WRN helicase compared to ML216 researchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. asianpubs.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. asianpubs.org The 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold is a well-established pharmacophore for potent CA inhibitors. nih.gov

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been extensively studied as inhibitors of various human (h) CA isoforms. asianpubs.orgresearchgate.net These compounds typically bind to the zinc ion in the active site of the enzyme. nih.gov Studies have shown that modifications to the 1,3,4-thiadiazole ring can lead to potent and selective inhibition of different CA isoenzymes. For example, certain 2-substituted-1,3,4-thiadiazole-5-sulfamides have demonstrated powerful and selective inhibition of the mitochondrial isoforms hCA VA and hCA VB over the cytosolic isoforms hCA I and hCA II, and the membrane-associated hCA IV. nih.gov The inhibition constants (Kᵢ) for these compounds against the mitochondrial isoforms are often in the low nanomolar range. nih.gov

Compound ClassTarget IsoformsInhibition Potency (Kᵢ)
2-substituted-1,3,4-thiadiazole-5-sulfamideshCA VA4.2–32 nM nih.gov
2-substituted-1,3,4-thiadiazole-5-sulfamideshCA VB1.3–74 nM nih.gov
Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamidehCA IIIC₅₀ values ranging from 0.055 to 2.6 µM for hydratase activity researchgate.net

Cholinesterase Inhibition (as bioisostere context)

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govtbzmed.ac.ir The 1,3,4-thiadiazole nucleus has been incorporated into various molecular designs to create potent AChE inhibitors. tbzmed.ac.irresearchgate.net

The 1,3,4-thiadiazole ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, and both have been used to develop compounds with a range of biological activities. nih.gov In the context of cholinesterase inhibition, 1,3,4-thiadiazole derivatives have demonstrated significant inhibitory potential. For instance, a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibited remarkable inhibitory effects against AChE, with some compounds showing potency in the nanomolar range. tbzmed.ac.ir One of the most active compounds in this series, compound 7e , which has a fluorine atom at the meta position of the phenyl ring, displayed an IC₅₀ value of 1.82 ± 0.6 nM. tbzmed.ac.ir

Compound SeriesKey Structural FeatureMost Potent CompoundAChE Inhibitory Potency (IC₅₀)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives1,3,4-thiadiazole nucleus with an amidic linkage7e (meta-fluoro substitution)1.82 ± 0.6 nM tbzmed.ac.ir
5-benzyl-1,3,4-thiadiazole derivatives5-benzyl-1,3,4-thiadiazole scaffold2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole33.16 µM researchgate.net

Other Pharmacological Activities

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antioxidant properties. researchgate.netnih.govnih.gov

The antioxidant potential of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. saudijournals.com Studies have shown that certain 1,3,4-thiadiazole derivatives linked to a 4-thiazolidinone (B1220212) ring exhibit promising antioxidant activity. researchgate.netsaudijournals.com For example, compounds TZD 3 and TZD 5 showed IC₅₀ values of 28.00 µM and 27.50 µM, respectively, in the DPPH assay, which were comparable to the standard antioxidant, ascorbic acid (IC₅₀ = 29.2 µM). saudijournals.com Another study on 1,3,4-thiadiazoles derived from phenolic acids also reported good antioxidant potential. nih.gov

Compound SeriesAssayNotable CompoundsAntioxidant Activity (IC₅₀)Reference Standard (IC₅₀)
1,3,4-Thiadiazole linked 4-thiazolidinone derivativesDPPH radical scavengingTZD 3 28.00 µM saudijournals.comAscorbic Acid (29.2 µM) saudijournals.com
1,3,4-Thiadiazole linked 4-thiazolidinone derivativesDPPH radical scavengingTZD 5 27.50 µM saudijournals.comAscorbic Acid (29.2 µM) saudijournals.com
1,3,4-thiadiazole amides with an adamantane (B196018) ringDPPH radical scavenging3'c Excellent radical scavenging activity nih.govNot specified

Antidiabetic Potential

The inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is an established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and absorption. The 1,3,4-thiadiazole scaffold has been explored for its potential to yield effective α-glucosidase inhibitors. mdpi.com

A study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones reported significant inhibitory activity against α-glucosidase. mdpi.com One of the synthesized compounds, 9'b , which features a benzoic acid linker, demonstrated an IC₅₀ value of 3.66 mM, which was nearly 3.7 times lower than that of the reference drug acarbose (B1664774) (IC₅₀ = 13.88 mM). mdpi.com Other derivatives with a butanoic acid linker also showed high inhibitory activity. mdpi.com These findings suggest that the 1,3,4-thiadiazole core can be a valuable template for designing novel antidiabetic agents.

Compound SeriesLinker GroupNotable Compoundα-Glucosidase Inhibitory Activity (IC₅₀)Reference Drug (Acarbose) (IC₅₀)
1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-onesBenzoic acid9'b 3.66 mM mdpi.com13.88 mM mdpi.com
1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-onesButanoic acid7b 6.70 mM mdpi.com13.88 mM mdpi.com
1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-onesButanoic acid7c 8.42 mM mdpi.com13.88 mM mdpi.com

Neuroprotective Effects

Neuroprotection refers to the strategies and mechanisms that can protect the central nervous system from neuronal injury and degeneration. Excitotoxicity, primarily mediated by the neurotransmitter glutamate (B1630785), is a common pathway of neuronal cell death in various neurological disorders. nih.gov Research into 2-amino-1,3,4-thiadiazole (B1665364) derivatives has revealed their potential to exert neuroprotective effects. nih.govresearchgate.net

An in vitro study on 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) demonstrated its ability to protect neurons from neurotoxic conditions. nih.govresearchgate.net The compound was shown to significantly ameliorate neurotoxicity induced by high concentrations of glutamate and by trophic stress (serum deprivation). researchgate.net Furthermore, 4BrABT offered protection to astrocytes and oligodendrocytes against cisplatin-induced toxicity. nih.gov These findings suggest that 1,3,4-thiadiazole derivatives may hold promise as therapeutic agents for neurodegenerative diseases.

CompoundNeurotoxic ModelCell TypeProtective Effect
4BrABT Glutamate (500 μM) induced excitotoxicityMouse neuronsSignificantly ameliorated neurotoxicity researchgate.net
4BrABT Serum deprivation (trophic stress)Mouse neuronsSignificantly ameliorated neurotoxicity researchgate.net
4BrABT Cisplatin (50 μM) toxicityRat astrocytesProtective action observed nih.gov
4BrABT Cisplatin (100 μM) toxicityRat oligodendrocytesProtective action observed nih.gov

Central Nervous System (CNS) Activity (e.g., anxiolytic, antidepressant, anticonvulsant)

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including significant effects on the central nervous system (CNS). Analogs of this compound have been investigated for their potential as anxiolytic, antidepressant, and anticonvulsant agents.

Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed compounds with notable antidepressant and anxiolytic properties. nih.govacs.orgnih.gov Certain derivatives have exhibited efficacy comparable to established drugs such as imipramine (B1671792) and diazepam. nih.govacs.orgnih.gov One particularly potent compound, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, demonstrated a desirable mixed antidepressant-anxiolytic profile with a significant separation between its therapeutic dose and the doses at which side effects like sedation and amnesia were observed. nih.govacs.orgnih.gov

The anticonvulsant potential of 1,3,4-thiadiazole derivatives has also been a key area of investigation. nih.govarjonline.orgnih.gov Studies on various 2,5-disubstituted 1,3,4-thiadiazoles have shown their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). nih.govresearchgate.net For instance, a series of 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-substituted-1,3,4-thiadiazol-2-amines were synthesized and evaluated for their anticonvulsant activity. Among them, the N-ethyl derivative was identified as the most active in both MES and PTZ tests, with ED50 values of 20.11 mg/kg and 35.33 mg/kg, respectively. nih.govresearchgate.net Another study highlighted that 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole possessed potent anticonvulsant properties, comparable to standard drugs like phenytoin, phenobarbital, and carbamazepine. nih.gov Structure-activity relationship studies have suggested that the nature of the substituent at the 5-position of the thiadiazole ring is crucial for anticonvulsant activity. arjonline.org For example, compounds with a halogen-substituted phenyl ring at this position have shown good activity. nih.govfrontiersin.org

The following tables summarize the CNS activity of selected 1,3,4-thiadiazole analogs.

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Analogs

Compound Test Model Activity Reference
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine MES ED50: 20.11 mg/kg nih.govresearchgate.net
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine PTZ ED50: 35.33 mg/kg nih.govresearchgate.net
4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide MES Good activity
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine MES 100% protection at 30 mg/kg nih.govfrontiersin.org
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol PTZ 83% inhibition at 20 mg/kg nih.govfrontiersin.org

Table 2: Antidepressant Activity of Selected 1,3,4-Thiadiazole Analogs

Compound Test Model Activity Reference
5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole Forced Swim Test 77.99% decrease in immobility time researchgate.net
5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole Forced Swim Test 76.26% decrease in immobility time researchgate.net

Antiparasitic Activity (e.g., leishmanicidal, trypanocidal)

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds in the search for new antiparasitic agents, with significant research focused on their leishmanicidal and trypanocidal activities.

Several studies have demonstrated the potent in vitro activity of 1,3,4-thiadiazole analogs against various Leishmania species. nih.gov A series of 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives exhibited significant leishmanicidal effects against L. major promastigotes. nih.gov In one study, a compound containing a 5-nitrofuran thiadiazole with a propyl benzamidine (B55565) substituent showed a very low IC50 value of 0.08 µM. nih.gov Another study on 2-substituted-thio-1,3,4-thiadiazoles reported good antileishmanial activity against both promastigote and amastigote forms of L. major. mui.ac.ir The mechanism of action for some of these compounds is thought to involve the disruption of DNA topoisomerase I and II activities in the parasite.

In the context of trypanocidal activity, 1,3,4-thiadiazole derivatives have been investigated as potential treatments for Chagas disease, caused by Trypanosoma cruzi, and Human African Trypanosomiasis, caused by Trypanosoma brucei. nih.govnih.gov A series of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol (B1676161) were screened for their in vitro activity against T. cruzi, with some showing high potency. nih.govresearchgate.net However, a direct correlation between in vitro and in vivo efficacy is not always observed. nih.govresearchgate.net Research on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives revealed compounds with submicromolar IC50 values against T. b. rhodesiense. nih.govmdpi.com One of the most potent compounds in this series, a piperazine (B1678402) derivative, exhibited an IC50 of 0.012 µM with high selectivity. nih.govmdpi.com Another study on 1,3,4-thiadiazoline derivatives showed that one compound had an IC50 value of 38.79 µM against T. b. brucei. scispace.com

The tables below present the antiparasitic activity of selected 1,3,4-thiadiazole analogs.

Table 3: Leishmanicidal Activity of Selected 1,3,4-Thiadiazole Analogs

Compound Target Organism Activity (IC50) Reference
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole with propyl benzamidine substituent L. major promastigotes 0.08 µM nih.gov
5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole with hydroxylpropyl substituent L. major promastigotes 3 µM nih.gov
5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole with methoxypropyl substituent L. major promastigotes 3 µM nih.gov
4-methyl benzyl analog of 5-(5-nitrofuryl)-1,3,4-thiadiazole L. major promastigotes 12.2 µM nih.gov
2-substituted-thio-1,3,4-thiadiazole derivative (Compound II) L. major promastigotes 44.4 µM (24h) mui.ac.ir
2-substituted-thio-1,3,4-thiadiazole derivative (Compound II) L. major amastigotes 64.7 µM (24h) mui.ac.ir

Table 4: Trypanocidal Activity of Selected 1,3,4-Thiadiazole Analogs

Compound Target Organism Activity (IC50) Reference
2-(Nitroaryl)-5-(piperazin-1-yl)-1,3,4-thiadiazole derivative (18c) T. b. rhodesiense 0.012 µM nih.govmdpi.com
2-(Nitroaryl)-5-(N-acetylpiperazin-1-yl)-1,3,4-thiadiazole derivative (16f) T. b. rhodesiense 0.081 µM mdpi.com
2'-(4-bromophenyl)-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-ol T. cruzi trypomastigotes 23.9 µM nih.gov

Structure Activity Relationship Sar Analysis of 5 4 Butylphenyl 1,3,4 Thiadiazol 2 Amine Analogs

Influence of Substituents on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives play a pivotal role in modulating their biological activity. Research indicates that both electron-donating and electron-withdrawing groups can significantly impact the pharmacological profile of these compounds, often influencing their potency and spectrum of action. researchgate.netnih.gov

For instance, in the context of antimicrobial activity, the presence of specific substituents on the 4-position of the phenyl ring has been shown to be a key determinant of efficacy. A study on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated that compounds with hydrogen, chloro, and bromo substituents at this position exhibited significant antibacterial activity. rasayanjournal.co.in Conversely, derivatives with fluoro and nitro groups at the same position displayed notable antifungal properties. rasayanjournal.co.in

The following table summarizes the influence of various phenyl ring substituents on the biological activities of 5-phenyl-1,3,4-thiadiazole-2-amine analogs:

Substituent at 4-position Electron Donating/Withdrawing Observed Biological Activity
-H Neutral Significant antibacterial activity rasayanjournal.co.in
-Cl Electron-withdrawing Significant antibacterial activity rasayanjournal.co.in
-Br Electron-withdrawing Significant antibacterial activity rasayanjournal.co.in
-F Electron-withdrawing Significant antifungal activity rasayanjournal.co.in
-NO2 Strongly electron-withdrawing Significant antifungal activity rasayanjournal.co.infrontiersin.org
-OCH3 Electron-donating Varied, can contribute to anticancer activity nih.gov

It is noteworthy that the position of the substituent also matters. For example, para-substituted compounds on the phenyl ring are often reported to be more active than their meta-substituted counterparts in certain therapeutic areas like anti-tubercular activity. nih.gov This suggests that the spatial arrangement and electronic properties of the substituents are crucial for optimal interaction with biological targets.

Impact of Modifications at the 2-Amine Position on Pharmacological Profile

The 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a key site for chemical modification, and alterations at this position have a profound impact on the pharmacological profile of the resulting derivatives. nih.govresearchgate.net The reactivity of this amine group allows for the introduction of a wide variety of substituents, leading to compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.govmdpi.com

Derivatization of the 2-amino group can lead to the formation of Schiff bases, amides, and other related structures. For instance, the synthesis of Schiff bases from 5-substituted-1,3,4-thiadiazol-2-amines has been explored to enhance their anti-inflammatory and anticancer properties. Furthermore, the introduction of an acetamide (B32628) moiety at this position has been investigated for the development of new anti-HIV agents. mdpi.com

The following table illustrates the impact of modifications at the 2-amine position:

Modification Resulting Functional Group Potential Pharmacological Profile
Reaction with aromatic aldehydes Schiff Base (Imine) Anti-inflammatory, Anticancer
Acylation Amide Antiviral (anti-HIV) mdpi.com
Introduction of a thioacetamide (B46855) linker N-Aryl-2-arylthioacetamides Antiviral (anti-HIV-1) mdpi.com

Role of the 1,3,4-Thiadiazole Ring System in Bioactivity

The 1,3,4-thiadiazole ring is a fundamental pharmacophore that imparts significant biological activity to the molecules that contain it. mdpi.comjapsonline.com Its inherent properties, such as its aromaticity, planarity, and ability to participate in hydrogen bonding, are crucial for its diverse pharmacological effects. rsc.org The thiadiazole nucleus is a bioisosteric equivalent of the thiazole (B1198619) moiety and is known for its metabolic stability and low toxicity in higher vertebrates. rsc.org

The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S= moiety. rsc.org This structural feature, combined with the ring's ability to act as a two-electron donor system and a hydrogen bonding domain, facilitates interactions with various biological targets. nih.govrsc.org The sulfur atom in the ring enhances lipophilicity, which can improve the permeability of the compounds across biological membranes. nih.gov

The 1,3,4-thiadiazole ring is a common feature in a number of commercially available drugs, highlighting its therapeutic importance. Examples include acetazolamide (B1664987) (a diuretic) and sulfamethizole (B1682507) (an antibacterial agent). nih.govjapsonline.com The versatility of this heterocyclic system allows it to be a scaffold for compounds with a wide range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. rsc.org

Comparative SAR with Bioisosteric Analogs (e.g., oxadiazoles, triazoles)

Bioisosteric replacement is a common strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. The 1,3,4-thiadiazole ring is a classical bioisostere of other five-membered heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.gov Comparative studies of these analogs provide valuable insights into the role of the heteroatoms in the ring on biological activity.

The replacement of the sulfur atom in a 1,3,4-thiadiazole with an oxygen atom to form a 1,3,4-oxadiazole (B1194373) can lead to differences in biological activity, which can be attributed to the differing electronegativity, size, and lipophilicity of sulfur and oxygen. nih.gov While both scaffolds are important pharmacophores, the sulfur atom in the thiadiazole ring generally imparts greater lipid solubility. nih.gov

The following table provides a comparative overview of 1,3,4-thiadiazoles and their common bioisosteres:

Heterocycle Key Features Common Biological Activities
1,3,4-Thiadiazole Contains sulfur, good lipophilicity, metabolically stable rsc.orgnih.gov Antimicrobial, anticancer, anti-inflammatory, anticonvulsant japsonline.comrsc.org
1,3,4-Oxadiazole Contains oxygen, can participate in hydrogen bonding nih.govnih.gov Antimicrobial, anticancer, anti-inflammatory, antitubercular nih.gov

| 1,2,4-Triazole (B32235) | Contains three nitrogen atoms, good hydrogen bonding capacity | Antifungal, anti-inflammatory, anticancer japsonline.commdpi.com |

While these heterocyclic systems can often produce compounds with similar biological activities, subtle differences in their SAR are frequently observed. For instance, in some series of compounds, the 1,3,4-thiadiazole analogs may exhibit superior potency compared to their 1,3,4-oxadiazole or 1,2,4-triazole counterparts, or vice versa, depending on the specific biological target and the nature of the substituents. japsonline.com

Development of Quantitative Structure-Activity Relationships (QSAR) for Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogs. nih.govresearchgate.net

Several QSAR studies have been performed on 1,3,4-thiadiazole derivatives to elucidate the structural requirements for various biological activities, including anticonvulsant and carbonic anhydrase inhibitory effects. nih.govnih.govtandfonline.com These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net

For example, a 3D-QSAR study on a series of 1,3,4-thiadiazole derivatives with anticonvulsant activity revealed that steric and electrostatic properties are key determinants of their potency. nih.gov Such models can generate "master grids" that visually represent the favorable and unfavorable regions for substituent modifications, thereby providing a roadmap for designing new compounds with enhanced activity. nih.gov Similarly, QSAR models for 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors have shown that factors like molecular polarizability and the complexity of ring substituents are important for activity. nih.govtandfonline.com

The development of robust and predictive QSAR models for 1,3,4-thiadiazole derivatives continues to be an active area of research, aiding in the rational design and optimization of this important class of therapeutic agents.

Molecular Mechanism of Action Studies

Ligand-Target Interactions

There are no specific ligand-target interaction studies documented for 5-(4-Butylphenyl)-1,3,4-thiadiazol-2-amine. For the broader class of 1,3,4-thiadiazole (B1197879) derivatives, interactions with various biological targets have been explored. For instance, certain derivatives have been shown to bind to DNA, while others interact with specific enzyme active sites. researchgate.netresearchgate.net The nature of the substituent at the 5-position of the phenyl ring plays a crucial role in determining the binding affinity and selectivity for a particular target.

Crystal structure analysis of closely related compounds, such as 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine, reveals that molecules in this class can form intermolecular hydrogen bonds, typically of the N—H⋯N type, which stabilize their crystal structures. nih.govnih.gov The dihedral angle between the thiadiazole and phenyl rings in these analogs suggests a non-planar conformation, which can influence how they fit into protein binding pockets. nih.govnih.gov

Cellular Pathway Modulation

Direct evidence of this compound interfering with DNA replication is not available. However, research on other 5-(substituted phenyl)-1,3,4-thiadiazole-2-amines indicates that these molecules can interact with DNA. researchgate.net Spectroscopic studies have shown that some of these compounds can bind to calf thymus DNA (CT-DNA), with evidence suggesting groove binding or intercalation as possible modes of interaction. researchgate.net Furthermore, some derivatives have demonstrated the ability to induce DNA cleavage, particularly in the presence of an oxidizing agent, which implies a potential to disrupt DNA integrity and interfere with replication. researchgate.netresearchgate.net

While no enzyme inhibition data exists for this compound, the 1,3,4-thiadiazole scaffold is a key component in various enzyme inhibitors.

Cyclooxygenase (COX): Derivatives of 5-alkyl/aryl 2-amino 1,3,4-thiadiazole have been designed and studied as selective inhibitors of COX-2, an enzyme involved in inflammation. Molecular docking studies suggest that the 5-phenyl substituted 2-amino-1,3,4-thiadiazole (B1665364) nucleus shows a good binding affinity for the COX-2 receptor.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The 1,3,4-thiadiazole motif is recognized as an effective component in the design of VEGFR-2 inhibitors. mdpi.com This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.comnih.gov Numerous thiadiazole-containing compounds have been synthesized and shown to potently inhibit VEGFR-2 kinase activity. mdpi.com

Abl Tyrosine Kinase: No information was found regarding the inhibition of Abl kinase by this compound.

Bloom Helicase (BLM): Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) have been identified as potent inhibitors of Bloom helicase, an enzyme critical for maintaining genome integrity. nih.gov Inhibition of this DNA helicase can lead to an increase in sister chromatid exchanges, a characteristic of Bloom syndrome. nih.gov

Target Enzyme/ReceptorThiadiazole Derivative Class StudiedObserved EffectReference
COX-25-Alkyl/Aryl 2-amino 1,3,4-thiadiazolesSelective Inhibition
VEGFR-2Various 1,3,4-Thiadiazole HybridsPotent Kinase Inhibition mdpi.com
Bloom Helicase5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine DerivativesPotent Inhibition of DNA Unwinding nih.gov

There is no research available on how this compound modulates gene expression. Given that various 1,3,4-thiadiazole derivatives are known to inhibit VEGFR-2, it can be inferred that such compounds could indirectly modulate the expression of genes downstream of the VEGF signaling pathway. mdpi.com VEGF signaling is known to regulate a host of genes involved in endothelial cell proliferation, migration, and survival. nih.gov For instance, VEGF can induce the expression of genes like ANGPT2 and components of the Notch signaling pathway, which are involved in vascular homeostasis. nih.gov However, without direct experimental evidence, the effect of this compound on VEGF or any other gene expression remains speculative.

The capacity of this compound to modulate oxidative stress has not been reported. However, the antioxidant potential is a widely investigated property for the 1,3,4-thiadiazole class of compounds. mdpi.com Various derivatives have been synthesized and evaluated for their ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. researchgate.net The antioxidant activity often depends on the nature and position of substituents on the phenyl ring. mdpi.com Some studies have identified specific substituted 1,3,4-thiadiazoles with antioxidant activities comparable to standard agents like ascorbic acid. mdpi.com

In silico Approaches to Elucidate Mechanisms

In silico studies, including molecular docking, are commonly used to predict the binding modes and affinities of 1,3,4-thiadiazole derivatives to various biological targets. nih.gov However, no specific molecular docking or computational studies for this compound were identified in the literature.

For related compounds, docking studies have been instrumental in:

Predicting the binding interactions of thiadiazole derivatives within the active site of COX-2, highlighting key amino acid residues.

Screening libraries of thiadiazole-containing compounds against VEGFR-2 to identify potential inhibitors. mdpi.com

Understanding the structure-activity relationships (SAR) for DHFR (dihydrofolate reductase) inhibitors containing the 1,3,4-thiadiazole scaffold. nih.gov

These computational approaches typically show that the thiadiazole ring and its substituents form crucial hydrogen bonds and hydrophobic interactions with the target protein, which are essential for their inhibitory activity. mdpi.comnih.gov

Computational MethodTargetThiadiazole Derivative ClassPurpose of StudyReference
Molecular DockingCOX-25-Alkyl/Aryl 2-amino 1,3,4-thiadiazolesPredict binding mode and affinity
Molecular DockingVEGFR-2General 1,3,4-Thiadiazole derivativesVirtual screening for potential inhibitors mdpi.com
Molecular DockingDHFR5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivativesRationalize inhibitory activity nih.gov
ADME Prediction-Various 1,3,4-Thiadiazole derivativesEvaluate pharmacokinetic properties

Computational Chemistry and Molecular Modeling for 5 4 Butylphenyl 1,3,4 Thiadiazol 2 Amine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential protein targets and predicting the binding mode of a ligand.

For the 1,3,4-thiadiazole (B1197879) scaffold, docking studies have been instrumental in exploring potential biological activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been docked against the cyclooxygenase-2 (COX-2) enzyme to predict their anti-inflammatory potential. Such simulations analyze the binding affinity, often expressed as a dock score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. This approach is a rational and established method in drug design for studying molecular interactions and comparing the binding affinities of newly synthesized compounds to reference standards. Similarly, computational methods like virtual screening and molecular docking have been applied to libraries of 1,3,4-thiadiazole derivatives to identify potential inhibitors of targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in angiogenesis. nih.gov

Molecular Dynamics (MD) Simulations to Understand Ligand-Receptor Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the ligand-receptor complex over time. This provides a more dynamic and realistic view of the binding stability.

MD simulations are used to evaluate the conformational stability of the docked complexes. nih.gov For example, a 100-nanosecond simulation can assess how the ligand and protein interact and adjust their conformations in a simulated physiological environment. nih.gov This analysis helps to confirm the stability of the binding mode predicted by docking and provides deeper insights into the dynamic nature of the ligand-receptor interactions, which is a critical step in validating potential drug candidates.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about a molecule's geometry, electronic properties, and reactivity.

DFT calculations are often used to analyze the molecular orbital properties of lead compounds identified through screening and docking. nih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr Theoretical calculations of spectroscopic data (like IR and NMR spectra) and electronic properties can be compared with experimental results to validate the molecular structure and understand its characteristics at an electronic level. dergipark.org.tr

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for a molecule's biological activity.

A pharmacophore model encapsulates the key characteristics a ligand must possess to interact effectively with its target protein. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov Once a pharmacophore model is developed based on known active ligands or the receptor's active site, it can be used to rapidly screen large databases of chemical compounds (virtual screening) to identify novel molecules that match the model and are therefore likely to be active against the target of interest. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like profiles. While toxicity results are excluded from this discussion, the ADME profile is critical for a compound's potential success.

For 1,3,4-thiadiazole derivatives, various ADME descriptors are calculated using software tools to evaluate their pharmacokinetic viability. These predictions include parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), and blood-brain barrier (BBB) penetration. The analysis of these properties helps to filter out compounds that are likely to have poor absorption or distribution, allowing researchers to focus on candidates with more promising pharmacokinetic profiles. universci.com

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on structure-activity relationships derived from a large database of known active compounds.

PASS analysis can be applied to novel 1,3,4-thiadiazole derivatives to forecast their potential biological activities, such as antiviral properties or other therapeutic effects. universci.com The software provides probabilities for a compound being active (Pa) or inactive (Pi) for hundreds of different activity types. This allows for the rapid identification of the most probable biological functions of a new molecule, guiding further experimental testing and development. universci.com

Preclinical Research and Development Perspectives

In vitro Efficacy Studies (e.g., IC50, MIC determinations)

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a cornerstone for compounds exhibiting a wide spectrum of in vitro activities, including antimicrobial and anticancer effects. rasayanjournal.co.in The efficacy is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. mdpi.com

Antimicrobial Activity:

Research on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives has demonstrated their potential as antimicrobial agents. A study by Upadhyay and Mishra evaluated a series of these compounds against various bacterial and fungal strains. nih.gov The results indicated that the nature of the substituent on the phenyl ring plays a crucial role in determining the antimicrobial spectrum and potency. For instance, derivatives with halogenated substituents (fluoro and chloro) on the phenyl ring showed good inhibitory effects against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 µg/mL. nih.gov In contrast, derivatives bearing oxygenated substituents exhibited significant antifungal activity against Aspergillus niger and Candida albicans, with MIC values between 32–42 µg/mL. nih.gov

Based on these findings, the 4-butyl group on 5-(4-Butylphenyl)-1,3,4-thiadiazol-2-amine, being an electron-donating and lipophilic alkyl group, would be expected to confer a distinct profile of antimicrobial activity, which warrants specific investigation.

Compound ClassTest OrganismMIC (µg/mL)Reference5-(4-Halogenated-phenyl)-1,3,4-thiadiazol-2-aminesS. aureus, B. subtilis20-28nih.gov5-(4-Oxygenated-phenyl)-1,3,4-thiadiazol-2-aminesA. niger, C. albicans32-42nih.gov

Anticancer Activity:

The 1,3,4-thiadiazole (B1197879) nucleus is a key pharmacophore in the design of novel anticancer agents. nih.gov The anticancer effect of 2-amino-1,3,4-thiadiazoles is often enhanced by the presence of an aromatic ring at the 5th position. mdpi.com The specific substituents on this aryl ring can significantly modulate the cytotoxic potency. mdpi.com For example, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed that substitution on the phenyl ring with hydrophobic groups like methyl or ethyl enhanced antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com

Another study evaluated a series of 5-aryl-1,3,4-thiadiazole derivatives against various cancer cell lines, demonstrating potent antiproliferative effects. The compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, for instance, exhibited a half-maximal inhibitory concentration (IC50) value of 2.44 µM against the LoVo colon cancer cell line and 23.29 µM against the MCF-7 cell line. mdpi.com This highlights the potential of this class of compounds as effective cytotoxic agents. The anticancer potential of this compound remains to be determined but is a promising area for investigation based on the activity of its analogues.

CompoundCell LineIC50 (µM)Reference5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)2.44mdpi.com5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29mdpi.comN-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamideSKNMC (Neuroblastoma)4.5nih.govN-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideHT-29 (Colon Cancer)3.1nih.gov

In vivo Animal Model Studies (e.g., rat paw edema, tumor-bearing mice)

For anticancer research, a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole was subjected to an in vivo radioactive tracing study which demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model. mdpi.com This type of study is crucial for confirming that the compound can reach and accumulate in the target tumor tissue.

In the context of anti-infective research, various 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives were evaluated in an acute mouse model of Human African Trypanosomiasis (HAT), a disease caused by Trypanosoma brucei. mdpi.com These studies are vital for determining if the in vitro activity against a pathogen translates to a therapeutic effect in a living organism. Such models would be appropriate for assessing the in vivo potential of this compound should it show potent in vitro activity against relevant cancer cell lines or pathogenic microbes.

Lead Compound Identification and Optimization

The 2-amino-1,3,4-thiadiazole (B1665364) ring is considered a "privileged scaffold" in drug discovery, meaning it is a versatile framework for designing ligands that can interact with a variety of biological targets. researchgate.netnih.gov Consequently, it serves as an excellent starting point for the identification and optimization of lead compounds.

The primary strategy for optimization involves modifying the substituents at the C2 and C5 positions of the thiadiazole ring. Research has consistently shown that introducing an aromatic ring at the 5-position is a key determinant of anticancer activity. mdpi.com The subsequent optimization process involves altering the substituents on this aromatic ring to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The 4-butylphenyl group in the target compound represents one such variation, where the alkyl chain's length, lipophilicity, and position on the phenyl ring can be systematically varied to establish a structure-activity relationship (SAR).

Further optimization can be achieved by derivatizing the 2-amino group. For instance, converting the amine to an amide or a Schiff base can significantly alter the compound's biological activity and physicochemical properties. chemmethod.com A recent hit-to-lead optimization study on acetazolamide-based 1,3,4-thiadiazoles expanded the SAR for this scaffold, leading to the identification of lead candidates with favorable in vitro ADME (absorption, distribution, metabolism, and excretion) profiles for treating vancomycin-resistant enterococci. acs.org

Strategies for Enhancing Bioavailability and Target Selectivity

A key advantage of the thiadiazole ring is its mesoionic character, which allows compounds containing this moiety to effectively cross cellular membranes. chemmethod.comnih.gov This intrinsic property can lead to good oral absorption and bioavailability. mdpi.com The sulfur atom within the ring also imparts lipophilicity, which can further aid in membrane permeation. nih.gov

Enhancing target selectivity is crucial for minimizing off-target effects. This is typically achieved through structure-based drug design, where the compound is modified to fit more precisely into the binding site of the intended biological target (e.g., a specific enzyme or receptor). For example, by understanding the key interactions within the active site of an enzyme like pteridine (B1203161) reductase in Trypanosoma brucei, researchers were able to design and optimize 2-amino-1,3,4-thiadiazole derivatives as specific inhibitors. acs.org Similar strategies could be applied to this compound to improve its selectivity for a desired anticancer or antimicrobial target.

Formulation Considerations for Preclinical Studies

A significant challenge in the preclinical development of new chemical entities is their often-poor aqueous solubility. wuxiapptec.com Heterocyclic compounds like 1,3,4-thiadiazole derivatives frequently fall into this category (Biopharmaceutics Classification System Class II or IV), which can hinder their absorption and lead to low or variable bioavailability in animal studies. wuxiapptec.com

Therefore, developing an appropriate formulation is a critical step to ensure adequate drug exposure for pharmacodynamic and toxicology assessments. altasciences.com For poorly soluble compounds, several "enabling" formulation strategies are commonly employed in preclinical studies:

Co-solvent Systems: The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol, DMSO) and water. researchgate.net

Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include solutions in oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS), can enhance the solubility and absorption of lipophilic drugs. wuxiapptec.com

Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug particles, which can significantly improve the dissolution rate and, consequently, absorption. researchgate.net

Amorphous Solid Dispersions: The drug is dispersed in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form.

The choice of formulation depends on the physicochemical properties of the compound, the intended route of administration, and the animal species being used. altasciences.comnih.gov For a compound like this compound, which is predicted to be lipophilic and poorly water-soluble, exploring lipid-based formulations or nanocrystal suspensions would be a logical approach for early preclinical in vivo studies. nih.gov

Future Directions and Therapeutic Potential of 5 4 Butylphenyl 1,3,4 Thiadiazol 2 Amine and Its Class

Design and Synthesis of Novel Hybrid Molecules incorporating the Thiadiazole Scaffold

The development of novel therapeutic agents frequently involves the strategy of molecular hybridization, where two or more pharmacophores are combined into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, efficacy, or a better safety profile. The 1,3,4-thiadiazole (B1197879) scaffold is an attractive component for such strategies due to its broad biological activity and synthetic accessibility. mdpi.com

Synthesis Strategies: A common and classical method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazides. For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines can be prepared through the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. nih.govrasayanjournal.co.in Other synthetic routes involve treating thiosemicarbazide (B42300) derivatives with reagents like carbon disulfide in basic conditions to yield 1,3,4-thiadiazolethiolates, which can be further modified. nih.govnih.gov More advanced and efficient synthesis techniques are also being employed, including microwave-assisted synthesis, multicomponent reactions, and the use of heterogeneous catalysts to improve yields and reduce reaction times. nih.gov

Hybrid Molecule Design: The design of hybrid molecules often involves linking the thiadiazole core to other known bioactive heterocyclic systems. This "pharmacophore merging" is a widely used strategy in drug design. nih.gov For example, researchers have synthesized hybrids incorporating:

Pyridine: Pyridine-based thiadiazole derivatives have been designed as potential anti-inflammatory agents. nih.gov

Isoxazole: Novel 5-arylisoxazole-1,3,4-thiadiazole hybrids have been synthesized and evaluated as α-glucosidase inhibitors for potential anti-diabetic applications. eurekaselect.com

Thiazole (B1198619): Thiazole and thiadiazole carboxamide scaffolds have been combined to create potential c-Met kinase inhibitors for cancer treatment. nih.govtandfonline.com

Steroids: Steroidal frameworks have been fused or linked to thiadiazole moieties to create compounds with antiproliferative activity. mdpi.com

These hybrid designs aim to target multiple pathways or to enhance the interaction with a specific biological target, leveraging the distinct properties of each incorporated scaffold. nih.gov

Hybrid Scaffold ExampleTarget/ApplicationSynthetic PrecursorsReference
Pyridine-ThiadiazoleAnti-inflammatory (COX-2)5-substituted-2-amino-1,3,4-thiadiazole, Nicotinoyl isothiocyanate nih.gov
Thiazole-ThiadiazoleAnticancer (c-Met Kinase)Thiazole/thiadiazole carboxamides nih.govtandfonline.com
Isoxazole-ThiadiazoleAnti-diabetic (α-glucosidase)5-arylisoxazole-3-carboxylic acids, Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate eurekaselect.com
Steroid-ThiadiazolineAnticancerSteroidal thiosemicarbazones mdpi.com

Exploration of Emerging Pharmacological Activities

The 1,3,4-thiadiazole class of compounds, including derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), is known for a diverse range of biological effects. researchgate.netrasayanjournal.co.in Research continues to uncover new applications and confirm their potential in various therapeutic areas.

Anticancer Activity: This is one of the most extensively studied areas for thiadiazole derivatives. nih.gov They have shown efficacy against various cancer cell lines, including breast, colon, prostate, and lung cancer. mdpi.comresearchgate.net The mechanisms often involve the inhibition of critical enzymes like VEGFR-2, a key regulator of angiogenesis. nih.govrsc.orgrsc.org For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated moderate to good anticancer activity against breast cancer cell lines. rasayanjournal.co.in

Antimicrobial Activity: The thiadiazole scaffold is a core component of several antibacterial and antifungal agents. researchgate.net Synthesized 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have shown significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Candida albicans. rasayanjournal.co.in

Anti-inflammatory Activity: Thiadiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. researchgate.net

Antiparasitic Activity: The thiadiazole ring is present in the antiparasitic drug Megazol (B1676161) and is a focus of research for developing new treatments for diseases like leishmaniasis and malaria. nih.gov

Enzyme Inhibition: Beyond cancer-related kinases, thiadiazoles are known to inhibit other enzymes like carbonic anhydrase, which is relevant for diuretics and anti-glaucoma drugs. nih.govresearchgate.net

Pharmacological ActivityTarget Organism/Cell LineExample Derivative ClassReference
AntibacterialS. aureus, B. subtilis5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines rasayanjournal.co.in
AntifungalA. niger, C. albicans5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines rasayanjournal.co.in
AnticancerBreast Cancer Cell Line5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines rasayanjournal.co.in
Anticancer (Angiogenesis)MCF-7, HepG22,3-dihydro-1,3,4-thiadiazole derivatives nih.govrsc.org
Central Muscle RelaxantAnimal models2-amino-5-phenyl-1,3,4-thiadiazole nih.gov
LeishmanicidalLeishmania donovani5-nitroheteroaryl-1,3,4-Thiadiazoles nih.gov

Advanced Computational Drug Design Strategies

Computational chemistry plays a pivotal role in modern drug discovery by accelerating the design and optimization of lead compounds. For thiadiazole derivatives, these strategies are used to predict binding affinities, understand structure-activity relationships (SAR), and elucidate mechanisms of action at the molecular level.

Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand (the thiadiazole derivative) within the active site of a target protein. nih.gov For example, docking studies have been crucial in designing thiadiazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), revealing key interactions with amino acid residues in the kinase domain. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interactions predicted by docking. nih.govrsc.org These simulations can confirm the stability of hydrogen bonds and other interactions between the thiadiazole compound and its target. nih.gov

Density Functional Theory (DFT): DFT studies are employed to investigate the electronic properties, stability, and reactivity of the designed molecules, further guiding the optimization of their chemical structure. rsc.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

These computational approaches enable a more rational design of novel thiadiazole derivatives, prioritizing the synthesis of compounds with the highest probability of success and minimizing trial-and-error experimentation. rsc.org

Development as PROTACs (Proteolysis Targeting Chimeras) or other Modalities

A new frontier in therapeutics is the development of novel modalities like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This technology offers the potential to address targets previously considered "undruggable."

While the development of thiadiazole-based PROTACs is still an emerging area, the synthetic versatility of the thiadiazole scaffold makes it a candidate for incorporation into such molecules. The challenge in PROTAC synthesis often lies in efficiently linking the target-binding ligand, the E3 ligase ligand, and the linker. nih.gov Methodologies for late-stage C-H functionalization are being developed to streamline the synthesis of complex molecules like PROTACs. nih.gov Such advanced synthetic strategies could potentially be applied to thiadiazole-containing ligands, enabling their incorporation into PROTAC constructs. The ability to functionalize the thiadiazole ring at multiple positions could facilitate the attachment of linkers necessary for PROTAC activity.

Potential for Combination Therapies

Given the complex and multifactorial nature of diseases like cancer, combination therapy has become a standard of care. This approach involves using multiple drugs that act on different molecular pathways to achieve a synergistic effect, enhance efficacy, and overcome drug resistance.

Thiadiazole-containing compounds are being investigated for their potential in combination therapies. nih.gov For instance, a thiadiazole derivative that inhibits a specific target, such as an angiogenic receptor like VEGFR-2, could be combined with a traditional cytotoxic chemotherapy agent. This could create a dual-pronged attack where the thiadiazole derivative cuts off the tumor's blood supply while the chemotherapy kills the cancer cells directly. Several compounds containing the thiadiazole ring have already advanced to clinical trials, both as single agents and as part of combination regimens with existing anticancer drugs. nih.gov

Challenges and Opportunities in Thiadiazole-Based Drug Discovery

Despite the immense potential of the thiadiazole scaffold, several challenges and opportunities remain in the path to developing new medicines.

Challenges:

Drug Resistance: As with many therapeutic agents, the development of resistance by pathogens or cancer cells is a significant hurdle. nih.gov Continuous innovation in molecular design is needed to create derivatives that can overcome resistance mechanisms.

Specificity and Selectivity: Achieving high selectivity for the intended biological target over other related proteins is crucial to minimize off-target effects. Computational and screening methods are vital for designing more selective inhibitors.

Opportunities:

Versatile Scaffold: The 1,3,4-thiadiazole ring is a synthetically accessible and highly versatile scaffold that can be readily modified, allowing for the creation of large and diverse chemical libraries for screening. nih.govnih.gov

Broad Spectrum of Activity: The wide range of demonstrated pharmacological activities means that thiadiazole derivatives can be explored for numerous diseases, from infections and cancer to inflammatory and neurological disorders. oaji.netresearchgate.net

Addressing Unmet Needs: The unique properties of thiadiazoles offer the opportunity to develop novel drugs with new mechanisms of action, which is critical for combating drug-resistant diseases and addressing previously untreatable conditions. nih.gov The continued exploration of this chemical class holds significant promise for the future of drug discovery. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-(4-Butylphenyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives can react with carboxylic acids (e.g., 4-phenylbutyric acid) in the presence of POCl₃ under reflux (90°C for 3 hours), followed by precipitation at pH 8-9 using ammonia . Alternative methods involve cyclization with sodium hydroxide or sulfuric acid and subsequent functionalization with aromatic aldehydes . Optimization includes adjusting stoichiometry, solvent selection (e.g., ethanol for recrystallization), and temperature control to improve yield and purity.

Q. How is X-ray crystallography applied to determine the structural features of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and supramolecular interactions. For example, dihedral angles between the thiadiazole core and substituents (e.g., 18.2°–30.3° for pyridine derivatives) are critical for understanding conformational flexibility . Hydrogen bonding (N–H⋯N) and π-π stacking interactions are analyzed to predict packing behavior and stability. Crystallization conditions (e.g., slow evaporation of acetone/ethanol) are optimized to obtain high-quality crystals .

Q. What spectroscopic techniques are used for structural validation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy confirm functional groups and regiochemistry. For instance, NH₂ and aromatic proton signals in NMR (~6-8 ppm) and thiocarbonyl stretching in IR (~1250 cm⁻¹) are key indicators . Mass spectrometry (MS) provides molecular weight confirmation, while elemental analysis verifies purity.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations enhance understanding of this compound's electronic properties?

DFT studies model molecular orbitals, electrostatic potentials, and vibrational frequencies. For thiadiazole derivatives, these simulations predict charge distribution (e.g., electron-deficient thiadiazole core) and reactive sites for electrophilic substitution . Comparing experimental (XRD) and computational bond parameters (e.g., C–S bond lengths) validates accuracy, with deviations <0.1 Å considered acceptable .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations). Meta-analyses of structure-activity relationships (SAR) identify critical substituents; for example, tert-butyl groups enhance lipophilicity and membrane permeability . Dose-response curves and statistical validation (e.g., ANOVA) minimize false positives . Cross-referencing spectral and crystallographic data ensures compound integrity across studies .

Q. How is factorial design applied to optimize synthesis and biological testing protocols?

Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to identify significant factors. For synthesis, a 2³ design might test reflux time (3–6 hours), POCl₃ equivalents (1–3 mol), and pH (7–9) to maximize yield . In biological assays, factors like incubation time and cell density are optimized to improve reproducibility .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include polymorphism and poor crystal growth due to flexible alkyl chains. Strategies include using mixed solvents (e.g., DMSO/water) for slow evaporation and seeding with pre-formed crystals . Restraints in refinement software (e.g., SHELXL) address disorder in alkyl chains during XRD analysis .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Safety measures include fume hood use to avoid inhalation, nitrile gloves to prevent dermal exposure, and waste segregation for professional disposal . Emergency protocols for spills (neutralization with sodium bicarbonate) and first-aid (eye irrigation) are mandatory. Material Safety Data Sheets (MSDS) must detail hazards (e.g., H303/H313/H333 codes) .

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

SAR studies involve synthesizing analogs (e.g., varying aryl substituents) and testing against biological targets (e.g., cancer cells). For example, replacing the butyl group with tert-butyl enhances antitumor activity in vitro, as shown in IC₅₀ assays . Molecular docking with target proteins (e.g., kinases) identifies binding motifs, validated by mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.